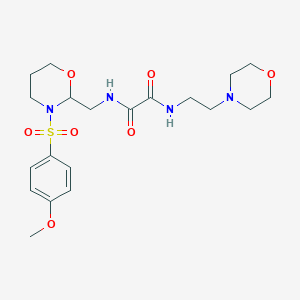
1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-
Übersicht
Beschreibung
1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is a chemical compound with the molecular formula C8H4F3NO2 . It is a solid substance and is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- consists of a benzisoxazole ring with a trifluoromethyl group attached at the 3-position . The molecular weight of this compound is 202.13 g/mol .Physical And Chemical Properties Analysis
1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)- is a solid substance . Its molecular formula is C8H4F3NO2 and it has a molecular weight of 202.13 g/mol .Wissenschaftliche Forschungsanwendungen
Biological Chemistry
Benzisoxazole analogues, including “1,2-Benzisoxazol-6-ol, 3-(trifluoromethyl)-”, are a privileged scaffold in biological chemistry . They have been affirmed in the increased number of investigations on benzisoxazole-embedded pharmacological molecules .
Anti-glycation Activity
These molecules exhibit promising anti-glycation activity . Anti-glycation agents can prevent or reverse the formation of advanced glycation end-products (AGEs), which are implicated in various diseases like diabetes, aging, and neurodegenerative disorders.
Anticancer Activity
Benzisoxazole molecules also show potential as anticancer agents . They could be used in the development of new therapeutic strategies for various types of cancer.
Antibacterial Activity
The antibacterial activity of benzisoxazole molecules makes them promising candidates for the development of new antibiotics . This is particularly important in the era of increasing antibiotic resistance.
Anti-inflammatory Activity
Benzisoxazole molecules have demonstrated anti-inflammatory activity . They could be used in the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Antipsychotic Agents
The 1,2-benzisoxazole-embedded drug molecules such as risperidone are exhibited as anticonvulsant actions . These molecules could be used in the treatment of psychiatric disorders.
Synthesis of Heterocyclic Compounds
2,1-Benzisoxazol-3(1H)-ones were obtained via photolysis of 2-azidobenzoic acids in the presence of weak bases . The key step in the formation of the ring is photochemical formation of an electron-deficient singlet nitrene . This process could be used in the synthesis of heterocyclic compounds such as acridines, quinolines, and quinazolines .
Drug Discovery
The exceptional properties of benzisoxazole molecule also reveal an outstanding efficacy as antitubercular . These scaffolds and their analogues are extended for the utilization towards fabrication of a spectrum of functional materials in synthetic chemistry and also widely witnessed in diverse valuable drug molecules .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-1,2-benzoxazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)7-5-2-1-4(13)3-6(5)14-12-7/h1-3,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETJKRCFETYCQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)ON=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
724466-52-8 | |
| Record name | 3-(trifluoromethyl)-1,2-benzoxazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B2672639.png)
![4-[2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]acetyl]thiomorpholine-3-carbonitrile](/img/structure/B2672640.png)
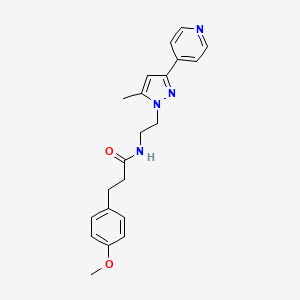
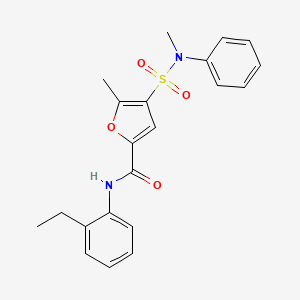
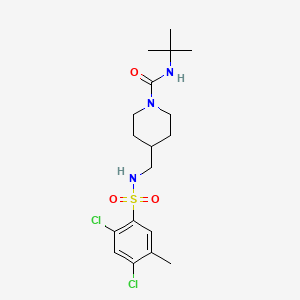
![N-(4-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2672647.png)

![Methyl 5-[(4-tert-butylbenzenesulfonyl)methyl]furan-2-carboxylate](/img/structure/B2672650.png)
![3-((2,5-dimethylphenyl)sulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2672651.png)
![7-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2672652.png)

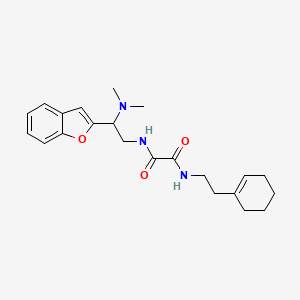
![N,N-bis[(3-bromophenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2672658.png)
